3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihypertensive Activity
Research has delved into the synthesis of new compounds bearing structural similarity to "3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one," focusing on their potential antihypertensive activity. A notable study synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines incorporating morpholine, piperidine, or piperazine moieties, demonstrating promising antihypertensive effects in vitro and in vivo for certain compounds (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).
Anti-inflammatory and Analgesic Activity
Another area of application involves the investigation of novel pyrimidine derivatives for anti-inflammatory and analgesic properties. Compounds structurally related to the mentioned compound, specifically focusing on 6-bromo-3-(6-substitutedphenyl)-2-(morpholinomethylamino)pyrimidin-4-yl)-2H-chromen-2-one and its analogs, were synthesized and shown to exhibit significant anti-inflammatory and analgesic activities in in-vivo studies (Anshu Chaydhary, A. Singh, Prabhakar Kumarverma, 2015).
Insecticidal Activity
The compound and related structures have also been explored for insecticidal properties. Research into pyridine derivatives, including those with morpholine and piperidine moieties, has shown moderate to strong aphidicidal activities against cowpea aphids, indicating potential applications in agricultural pest management (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).
Antimicrobial Activity
Further research has been conducted on the antimicrobial activities of novel pyrimidine derivatives. Compounds featuring morpholine, piperidine, and related structures have been synthesized and screened for antimicrobial efficacy, showcasing potential as new antimicrobial agents with varying degrees of activity against specific bacterial and fungal strains (A. Chaudhary, P. Sharma, P. Verma, Nitin Kumar, R. Dudhe, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit glyt1 , ERK5 , and CDK2 . These targets play crucial roles in various cellular processes such as signal transduction, cell proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the target proteins .
Biochemical Pathways
Inhibition of glyt1, erk5, and cdk2 can affect various cellular processes and pathways, including signal transduction, cell proliferation, differentiation, apoptosis, and cell survival .
Pharmacokinetics
Similar compounds have been optimized for blood-brain barrier penetration , indicating potential central nervous system activity.
Result of Action
Similar compounds have been shown to inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced c57bl/6j mice .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-22(17-3-5-18(6-4-17)26-12-14-31-15-13-26)27-10-7-19(8-11-27)28-16-25-21-20(23(28)30)2-1-9-24-21/h1-6,9,16,19H,7-8,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSLLZGAGVBOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.